molecular formula C26H22N2O6 B2838600 Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951955-38-7

Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No.: B2838600
CAS No.: 951955-38-7
M. Wt: 458.47
InChI Key: TYWQTDDPFFKBFB-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    The synthesis process of related compounds, like 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, involves reactions with heterocyclic amines, leading to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).

  • Chemical Reactions and Properties

    A study on benzoxazine monomers possessing both benzoxazine and coumarin rings demonstrated their potential for dimerization and thermal ring-opening reactions, providing insights into the chemical behavior of related compounds (Kiskan & Yagcı, 2007).

Biological and Medicinal Research

  • DNA-PK Inhibition and Anti-Platelet Activity

    Research on pyridin-3-ylamino-substituted benzoxazines, which share a structural similarity, has shown significant DNA-PK inhibition and anti-platelet activity, suggesting potential therapeutic applications (Ihmaid et al., 2012).

  • Antiproliferative Effects on Human Leukemic Cells

    Certain thiazolidinone and pyridine-based conjugates have shown potent antiproliferative effects on human leukemic cells, indicating their potential in cancer treatment research (Sharath Kumar et al., 2014).

Material Science and Engineering

  • Corrosion Inhibition Properties: Studies on Schiff base derivatives with pyridine rings, similar in structure to the compound , have shown significant corrosion inhibition properties on mild steel in acidic environments, highlighting their potential in material protection (Ji et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological activities .

Mode of Action

It has been suggested that it could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that the compound may interact with these proteins, altering their activity and influencing cellular processes.

Biochemical Pathways

The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

The compound has demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 76.8% . This suggests that the compound is well-absorbed and efficiently distributed within the body, which could enhance its therapeutic potential.

Result of Action

The compound has shown significant antitumor efficacy in vivo without obvious toxicity . This suggests that the compound’s action at the molecular and cellular levels could lead to a reduction in tumor growth.

Properties

IUPAC Name

methyl 4-[[2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-16-24(34-19-7-5-18(6-8-19)26(30)31-2)23(29)20-9-10-22-21(25(20)33-16)14-28(15-32-22)13-17-4-3-11-27-12-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWQTDDPFFKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)OC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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